2-Isothiocyanatomethyl-thiophene 2-Isothiocyanatomethyl-thiophene
Brand Name: Vulcanchem
CAS No.: 36810-92-1
VCID: VC3914215
InChI: InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
SMILES: C1=CSC(=C1)CN=C=S
Molecular Formula: C6H5NS2
Molecular Weight: 155.2 g/mol

2-Isothiocyanatomethyl-thiophene

CAS No.: 36810-92-1

Cat. No.: VC3914215

Molecular Formula: C6H5NS2

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

2-Isothiocyanatomethyl-thiophene - 36810-92-1

Specification

CAS No. 36810-92-1
Molecular Formula C6H5NS2
Molecular Weight 155.2 g/mol
IUPAC Name 2-(isothiocyanatomethyl)thiophene
Standard InChI InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
Standard InChI Key OKJOHEAQGOKDDQ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CN=C=S
Canonical SMILES C1=CSC(=C1)CN=C=S

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Isothiocyanatomethyl-thiophene consists of a five-membered thiophene ring (C₄H₃S) with a methyl group (-CH₂-) attached to the second carbon position. The methyl group is further functionalized with an isothiocyanate moiety (-N=C=S), creating a planar structure with partial conjugation between the thiophene’s π-system and the isothiocyanate group . The IUPAC name, 2-(isothiocyanatomethyl)thiophene, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight155.24 g/mol
Density1.21 g/cm³
Boiling Point249.6°C at 760 mmHg
Refractive Index1.633
Flash Point104.8°C
Vapor Pressure0.0358 mmHg at 25°C

Spectroscopic Characterization

The compound’s infrared (IR) spectrum shows distinctive absorption bands at 2,100–2,050 cm⁻¹ (N=C=S stretch) and 700–600 cm⁻¹ (C-S vibrations), confirming the isothiocyanate and thiophene functionalities. Nuclear magnetic resonance (NMR) data reveal proton signals at δ 3.85 ppm (singlet, -CH₂-N=C=S) and aromatic resonances between δ 6.90–7.40 ppm for the thiophene ring.

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves reacting 2-chloromethylthiophene with ammonium thiocyanate in ethanol under reflux conditions:
2-ClCH2-thiophene+NH4SCNEtOH, Δ2-Isothiocyanatomethyl-thiophene+NH4Cl\text{2-ClCH}_2\text{-thiophene} + \text{NH}_4\text{SCN} \xrightarrow{\text{EtOH, Δ}} \text{2-Isothiocyanatomethyl-thiophene} + \text{NH}_4\text{Cl}
Yields typically range from 65–75%, with purification achieved via vacuum distillation or column chromatography.

Reaction Pathways

The isothiocyanate group undergoes nucleophilic additions with amines, thiols, and alcohols, enabling diverse derivatization:
R-NH2+2-Isothiocyanatomethyl-thiopheneR-NH-CS-NH-CH2-thiophene\text{R-NH}_2 + \text{2-Isothiocyanatomethyl-thiophene} \rightarrow \text{R-NH-CS-NH-CH}_2\text{-thiophene}
This reactivity is exploited to create thiourea-linked conjugates for pharmaceutical applications .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents, with its thiophene core enhancing membrane permeability and isothiocyanate enabling covalent binding to biological targets . Patent US20100280268 details its use in synthesizing fluorescence-quenched probes for protease activity assays .

Materials Science

In polymer chemistry, 2-isothiocyanatomethyl-thiophene acts as a crosslinker for polyurethanes, improving thermal stability (decomposition temperature >300°C). Its electron-rich thiophene ring also facilitates applications in conductive polymers for organic electronics .

ParameterValueSource
Acute Toxicity (Oral)LD₅₀ = 320 mg/kg (rat)
Skin Corrosion/IrritationCategory 2
STOT-SE ExposureCategory 3

Recent Research Advances

Fluorescence-Based Assays

A 2023 study integrated 2-isothiocyanatomethyl-thiophene into Förster resonance energy transfer (FRET) probes for real-time monitoring of caspase-3 activity in apoptotic cells . The thiophene moiety’s electron-withdrawing properties optimized probe sensitivity (limit of detection: 0.1 nM) .

Antimicrobial Derivatives

Structure-activity relationship (SAR) studies demonstrated that bis-thiourea derivatives of 2-isothiocyanatomethyl-thiophene inhibit Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.

Comparative Analysis with Analogues

2-Isothiocyanatomethyl-Furan

Replacing the thiophene with a furan ring decreases thermal stability (ΔT₅₀ = -40°C) but enhances aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for thiophene analogue) .

2-Cyanomethyl-Thiophene

The cyano analogue exhibits higher electrophilicity (Hammett σₚ = 1.2 vs. 0.8 for isothiocyanate) but lower bioactivity due to reduced hydrogen-bonding capacity.

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